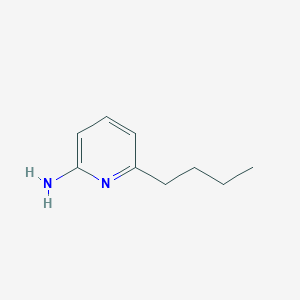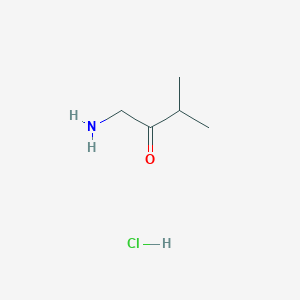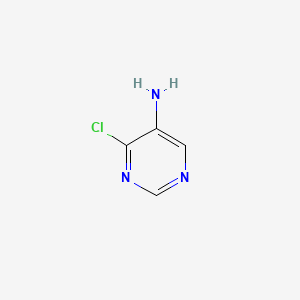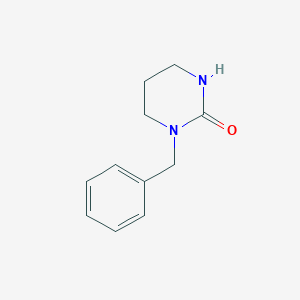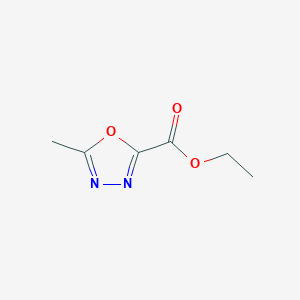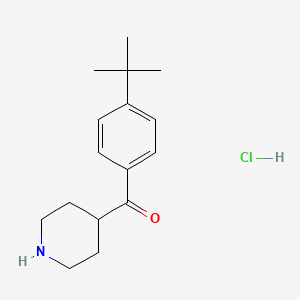
(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include acylation, sulfonation, and substitution reactions. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process starting from piperidin-4-ylmethanol. The total yield of this process was reported to be 20.2% . Although this compound is not the same as the one , the synthetic route could provide insights into potential methods for synthesizing (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined, revealing that it crystallizes in the monoclinic space group P2(1)/c. The piperidine ring in this compound adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . This information could be extrapolated to predict the molecular conformation and crystal packing of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride. However, they do mention the use of bases such as triethylamine and LiOH·H2O in the synthesis of related compounds . These bases could potentially be used in the synthesis or further chemical reactions involving the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride are not detailed in the provided papers. However, the properties of similar compounds, such as solubility, melting points, and crystalline structure, can be inferred from spectroscopic and crystallographic data . For example, the solubility of the compound could be influenced by the presence of the tert-butyl group and the piperidine moiety, which could affect its interaction with solvents.
Scientific Research Applications
Synthesis Methods
Synthesis of Piperidin-4-yl Methanone Derivatives : Piperidine-4-carboxylic acid and ethyl carbonochloridate are used as starting materials for synthesizing derivatives like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride via processes like amidation, Friedel-Crafts acylation, and hydration. The synthesis process is marked by reasonable yields and the structures are confirmed through NMR Zheng Rui, 2010.
Synthesis of Oxovanadium(V) Complexes : Oxovanadium(V) complexes like cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) are synthesized for catalytic purposes. They are used to catalyze oxidative cyclization of alkenols by tert-butyl hydroperoxide (TBHP) M. Dönges et al., 2014.
Chemical Characterization and Structural Analysis
Molecular and Structural Analysis : Compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime are characterized through spectroscopic techniques. Structures are confirmed by X-ray diffraction studies, indicating significant molecular interactions C. S. Karthik et al., 2021.
Crystal Structure Investigations : Studies on adducts like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone reveal insights into molecular orientations and intermolecular interactions, contributing to an understanding of the structural properties of such compounds B. Revathi et al., 2015.
Biological and Medicinal Research Applications
Antimicrobial Applications : Certain derivatives like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives exhibit good antimicrobial activity against pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents L. Mallesha & K. Mohana, 2014.
Neuroprotective Activities : Aryloxyethylamine derivatives have been synthesized and evaluated for neuroprotective effects. These compounds show potential in protecting against glutamate-induced cell death in PC12 cells, and some even exhibit significant prolongation of survival time in mice subjected to acute cerebral ischemia Y. Zhong et al., 2020.
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound influences multiple pathways, given its complex structure and potential for diverse interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given the lack of specific target and pathway information, it is difficult to predict the precise effects of this compound .
properties
IUPAC Name |
(4-tert-butylphenyl)-piperidin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-16(2,3)14-6-4-12(5-7-14)15(18)13-8-10-17-11-9-13;/h4-7,13,17H,8-11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWXBTTYRJFQOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30525110 |
Source


|
| Record name | (4-tert-Butylphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30525110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride | |
CAS RN |
42060-78-6 |
Source


|
| Record name | (4-tert-Butylphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30525110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)
